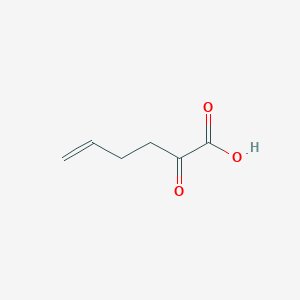

2-Oxohex-5-enoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-oxohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSUTBIWADPHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314754 | |

| Record name | 2-Oxo-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80003-58-3 | |

| Record name | 2-Oxo-5-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80003-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Chemical Synthesis Strategies

The construction of the 2-Oxohex-5-enoic acid framework relies on several key organic transformations. These strategies range from elegant one-pot tandem sequences to the application of well-established olefination reactions.

A highly efficient, one-pot method has been developed for the synthesis of β-substituted-2-oxohex-5-enoic acids from various aldehydes. organic-chemistry.orgyork.ac.ukthieme-connect.com This tandem, three-step process involves an initial Horner-Wadsworth-Emmons (HWE) olefination, followed by a Claisen rearrangement and concluding with ester hydrolysis. organic-chemistry.orgresearchgate.net

The sequence begins with the HWE reaction between an aldehyde and a phosphonate (B1237965) reagent bearing an allyl group, which forms a 2-alkoxycarbonyl allyl vinyl ether intermediate. thieme-connect.com This intermediate then undergoes a thermally induced researchgate.netresearchgate.net-sigmatropic Claisen rearrangement to form the ester of the target α-ketoacid. thieme-connect.com The final step is the saponification (hydrolysis) of the ester to yield the desired this compound. organic-chemistry.orgthieme-connect.com This entire sequence can be performed in a single reaction vessel, simplifying the procedure and purification. organic-chemistry.org The process has been successfully applied to a variety of aryl and aliphatic aldehydes, demonstrating its versatility. organic-chemistry.org

Below is a table summarizing the yields for the synthesis of various β-substituted-2-oxohex-5-enoic acids using this tandem methodology under microwave irradiation in water. organic-chemistry.orgthieme-connect.com

| Aldehyde | Resulting β-substituent | Yield (%) |

| Benzaldehyde | Phenyl | 87 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 98 |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 95 |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 83 |

| 2-Naphthaldehyde | 2-Naphthyl | 81 |

| Cinnamaldehyde | (E)-Styryl | 75 |

| Cyclohexanecarboxaldehyde | Cyclohexyl | 72 |

| Isovaleraldehyde | Isobutyl | 65 |

This data is compiled from research by Quesada and Taylor. organic-chemistry.orgthieme-connect.com

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgwikipedia.orglumenlearning.com This reaction is a viable alternative to the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes and can be applied to the construction of oxoenoic acid precursors. nih.gov

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This initially forms a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered oxaphosphetane ring. wikipedia.orglumenlearning.com This intermediate subsequently decomposes to yield the final alkene product and a highly stable phosphine (B1218219) oxide, which is the driving force of the reaction. lumenlearning.comnih.gov

In the context of oxoenoic acid synthesis, a suitable Wittig reagent could be reacted with an appropriate aldehyde or ketone to generate the unsaturated backbone of the molecule. The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature and stability of the phosphonium ylide used. organic-chemistry.orgwikipedia.org Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides predominantly form (E)-alkenes. organic-chemistry.org

Beyond one-pot tandem reactions, more traditional multi-step pathways are also employed to construct oxoenoic acid scaffolds. These sequences involve the stepwise formation and modification of the carbon chain. For instance, the synthesis of related 6-aryl-4-oxohex-5-enoic acids has been achieved through a condensation reaction between an appropriate aldehyde and levulinic acid, followed by a reduction step. nih.gov

Another example of a multi-step pathway is the synthesis of hex-5-ynoic acid, a related unsaturated carboxylic acid, starting from cyclohexanone. researchgate.net This process involves a sequence of bromination and dehydrobromination reactions to introduce the required unsaturation. researchgate.net Such multi-step approaches, while potentially longer, allow for the isolation and purification of intermediates and can provide access to a wide range of structural analogs. The development of automated multi-step synthesis in continuous flow systems is also a modern approach to creating libraries of complex organic molecules. rsc.org

Control over stereochemistry is a critical aspect of modern organic synthesis. In the context of this compound, the geometry of the carbon-carbon double bond (E/Z isomerism) is a key stereochemical feature.

The Horner-Wadsworth-Emmons (HWE) reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org However, in the tandem HWE/Claisen sequence, the initial olefination can produce a mixture of E:Z isomers. thieme-connect.com

The stereoselectivity of the Wittig reaction is tunable based on the ylide's structure and reaction conditions, allowing for the selective synthesis of either (E)- or (Z)-isomers. wikipedia.org

The synthesis of functionalized derivatives, particularly β-substituted-2-oxohex-5-enoic acids, is intrinsically addressed by the tandem HWE/Claisen/hydrolysis methodology. organic-chemistry.orgyork.ac.uk By selecting different aldehydes as starting materials, a wide array of functional groups can be introduced at the β-position of the final ketoacid, as demonstrated in the data table in section 2.1.1. organic-chemistry.orgthieme-connect.com

Controlled Reaction Conditions and Catalysis

The conditions under which a reaction is performed can dramatically influence its outcome, efficiency, and environmental impact. Modern synthetic chemistry increasingly utilizes controlled energy inputs, such as microwave irradiation, to optimize reaction pathways.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave energy to heat reactions directly and rapidly, often leading to significant reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.netnih.gov

In the synthesis of β-substituted-2-oxohex-5-enoic acids via the tandem HWE/Claisen/hydrolysis sequence, microwave irradiation proved to be remarkably effective. organic-chemistry.orgyork.ac.ukresearchgate.net The use of microwave heating in water dramatically accelerated the reaction, allowing the entire three-step, one-pot sequence to be completed in a fraction of the time required by conventional heating. organic-chemistry.orgresearchgate.net This microwave-assisted protocol highlights a more efficient and potentially greener route to this class of compounds. organic-chemistry.org The application of microwave technology is widespread, facilitating the rapid synthesis of various complex molecules and heterocyclic systems. nih.govmdpi.commdpi.com

Reactions in Aqueous Media

The use of aqueous media for organic synthesis is a significant area of research, driven by the desire for more environmentally benign chemical processes. For compounds like β-substituted-2-oxohex-5-enoic acids, a one-pot, three-step tandem synthesis has been developed that proceeds in water. researchgate.net This method involves a sequence of a Horner-Wadsworth-Emmons (HWE) olefination, a Claisen rearrangement, and subsequent ester hydrolysis. researchgate.net The process is notably accelerated by microwave irradiation, highlighting a synergy between aqueous media and alternative energy sources in promoting complex organic transformations. The temperature of the reaction can control the outcome of this domino sequence. researchgate.net This demonstrates the feasibility of conducting complex, carbon-carbon bond-forming reactions to synthesize derivatives of this compound in an aqueous environment.

In a different context, the study of photochemical cross-reactions in aqueous solutions, such as between monofluorobenzene and nitrous acid, provides insights into the behavior of organic molecules in water under irradiation. researchgate.net These studies show the formation of radical adducts, like C6H5F···OH, which can then react with other species in the solution. researchgate.net While not directly involving this compound, this research underscores the complex reaction pathways that can occur in aqueous media, involving radical intermediates and addition reactions. researchgate.net

Catalytic Reduction of Arylidene Derivatives

The synthesis of 6-aryl-4-oxohexanoic acids provides a clear example of the catalytic reduction of arylidene derivatives of a hexenoic acid scaffold. nih.gov This process begins with the condensation of levulinic acid with an appropriate aromatic aldehyde to form 6-aryl-4-oxohex-5-enoic acids, which are arylidene derivatives. nih.gov

The subsequent and crucial step is the catalytic reduction of the carbon-carbon double bond in these arylidene compounds. This transformation is typically achieved through hydrogenation. nih.gov The reaction is carried out at room temperature using hydrogen gas in the presence of a palladium on carbon (10% Pd/C) catalyst. nih.gov This process selectively reduces the double bond of the arylidene group to yield the corresponding saturated 6-aryl-4-oxohexanoic acids. nih.gov In some cases, this reduction can also lead to the formation of a lactone derivative as a by-product. nih.gov

| Reactant | Catalyst | Reagent | Product |

| 6-aryl-4-oxohex-5-enoic acids | 10% Palladium on carbon (Pd/C) | Hydrogen (H₂) | 6-aryl-4-oxohexanoic acids |

Chemical Reactivity and Derivative Formation

Esterification Reactions

Esterification is a fundamental reaction for α-keto acids like this compound. The process for analogous 2-keto acids, such as 2-keto-L-gulonic acid, an important intermediate in the synthesis of ascorbic acid (vitamin C), has been well-documented. google.com A continuous process for esterification involves reacting the 2-keto acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acidic ion exchanger. google.com This reaction is typically carried out at temperatures ranging from room temperature to approximately 80°C. google.com

Another method involves carrying out the esterification in a liquid film on a hot surface, which allows for the simultaneous removal of water, driving the reaction equilibrium towards the product ester. google.com This technique can be performed batchwise or continuously and is effective for a range of C₁-C₁₀ alcohols in the presence of an acidic catalyst like sulfuric acid. google.com

| Reactant | Alcohol | Catalyst | Temperature | Key Feature |

| 2-Keto-L-gulonic acid | Methanol or Ethanol | Acidic ion exchanger | Room temp. - 80°C | Continuous flow process google.com |

| 2-Keto-L-gulonic acid | C₁-C₁₀ alcohol | Acidic catalyst (e.g., H₂SO₄) | 90 - 150°C | Reaction on hot surface with water removal google.com |

Reduction of Keto Groups

The keto group at the C2 position is a key functional group in this compound, and its reduction leads to the formation of α-hydroxy acids. This transformation can be achieved with high specificity using enzymatic methods. A class of enzymes known as 2-oxo-acid reductases (also referred to as (2R)-hydroxycarboxylate-viologen-oxidoreductase or HVOR) catalyze the reduction of a 2-oxo-carboxylate to a (2R)-hydroxy-carboxylate. wikipedia.org These enzymes belong to the family of oxidoreductases and offer a stereoselective route to the corresponding hydroxy acid derivative. wikipedia.org

In the broader context of selective reduction, chemical methods can also be employed. For instance, studies on metal-organic frameworks have shown that selective reduction of oxidized metal-oxo clusters can be achieved using mild reducing agents like alcohols, which can partially restore the original structure and properties of the material. acs.orgacs.org While the context is different, it highlights the principle of using mild and selective reducing conditions to target specific functional groups while leaving others intact.

Addition Reactions Involving the Double Bond

The terminal double bond (at the C5 position) in this compound is structurally isolated from the electron-withdrawing keto and carboxylic acid groups. Consequently, it undergoes addition reactions typical of a standard alkene. An illustrative example of such a reaction is the bromination of the double bond.

The synthesis of hex-5-ynoic acid from hex-5-enoic acid involves an addition reaction as a key step. researchgate.netresearchgate.net The process starts with the bromination of the double bond in hex-5-enoic acid to form 5,6-dibromohexanoic acid. researchgate.net This intermediate is then subjected to dehydrobromination to yield the target alkyne. researchgate.net This demonstrates a practical application of an addition reaction to the double bond of a C5-enoic acid, a reaction pathway directly applicable to this compound.

| Reactant | Reagent | Intermediate Product | Reaction Type |

| Hex-5-enoic acid | Bromine (Br₂) | 5,6-dibromohexanoic acid | Electrophilic Addition |

Cyclization Reactions and Heterocycle Formation

The functional groups within oxohexenoic acid isomers provide the potential for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. The synthesis of 6-aryl-4-oxohexanoic acids can sometimes yield a lactone derivative as a by-product, which is the result of an intramolecular cyclization (esterification) between the carboxylic acid group and a reduced keto group (alcohol). nih.gov

More broadly, oxohexenoic acids are considered valuable intermediates for synthesizing heterocyclic compounds. For example, 5-Oxohex-2-enoic acid, an isomer of the target molecule, is noted for its utility in forming diverse organic structures, including heterocycles. The specific type of heterocycle formed depends on the reaction conditions and the relative positions of the functional groups. The synthesis and transformations of various five- and six-membered heterocycles can be efficiently carried out in the presence of strong Brønsted or Lewis acids, which facilitate cyclization through the formation of cationic intermediates. researchgate.net

Biosynthetic Pathways and Origins

Enzymatic Biosynthesis in Microbial Systems

Microorganisms employ a vast arsenal (B13267) of enzymes to synthesize and degrade organic compounds. The formation of oxohexenoic acid isomers is observed as intermediate steps in several of these complex biochemical cascades.

Sorbicillinoids are a class of fungal polyketides known for their structural diversity and biological activities. Their biosynthesis originates from a hexaketide precursor, sorbicillin. While 2-Oxohex-5-enoic acid itself is not directly cited as a primary intermediate in the main sorbicillinoid pathways, the closely related isomer, (Z)-5-oxohex-2-enoic acid , has been identified as a key building block for a subgroup of these natural products.

Specifically, (Z)-5-oxohex-2-enoic acid acts as the dienophile in a Diels-Alder reaction during the biosynthesis of trichodermanones, a type of hybrid sorbicillinoid. This cycloaddition is a critical step that generates the characteristic six-membered ring found in these molecules. Further enzymatic modifications, such as hydroxylation and methylation, complete the synthesis of the final compounds.

Microbial degradation of environmental pollutants and complex biomolecules is a vital biogeochemical process. In some of these catabolic pathways, oxohexenoic acid structures are formed as transient intermediates.

Aromatic Compounds: Certain bacteria, particularly species of Pseudomonas, are capable of degrading aromatic compounds like catechols. During the meta-cleavage pathway of 4-methylcatechol (B155104), partially purified enzymatic extracts from a Pseudomonas species have been shown to produce 2-oxohex-4-enoic acid nih.govnih.gov. This isomer of this compound is formed following the enzymatic cleavage of the aromatic ring, representing a key step in converting the cyclic structure into a linear aliphatic acid that can be further metabolized nih.govnih.gov.

Steroids: The microbial degradation of steroids also yields related intermediates. While direct formation of this compound is not documented, the degradation of testosterone (B1683101) by Comamonas testosteroni produces 2-hydroxyhexa-2,4-dienoic acid nih.gov. This compound is a product of the hydrolase TesD and is subsequently converted by the hydratase TesE into 4-hydroxy-2-oxohexanoic acid nih.gov. This demonstrates the formation of a six-carbon chain from the steroid's A-ring cleavage.

The aerobic degradation of testosterone in the bacterium Comamonas testosteroni is a well-studied pathway involving the cleavage of the steroid's core ring structure. After the initial aromatization of the A-ring and a subsequent meta-cleavage reaction, a key C6 intermediate, (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid , is formed by the action of the enzyme TesD nih.gov.

This intermediate is then acted upon by the enzyme TesE, a hydratase, which catalyzes the formation of 4-hydroxy-2-oxohexanoic acid nih.gov. This subsequent product is then processed further in the metabolic pathway. Although not identical to this compound, these related six-carbon oxo- and hydroxy-acids are crucial intermediates in the complete mineralization of the testosterone molecule by this microorganism nih.gov.

| Enzyme | Gene | Function in Testosterone Degradation Pathway | Product(s) |

| Hydrolase | tesD | Degrades the meta-cleavage product of the steroid A-ring | 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid |

| Hydratase | tesE | Converts 2-hydroxyhexa-2,4-dienoic acid | 4-hydroxy-2-oxohexanoic acid |

Metabolic Engineering for Compound Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of specific chemical compounds. While the direct production of this compound has not been a primary focus, strategies used for producing related molecules could be adapted for this purpose.

The production of polyketides, fatty acids, and other carboxylic acids in recombinant microorganisms like Escherichia coli and the yeast Yarrowia lipolytica provides a framework for the potential synthesis of oxohexenoic acids nih.govlbl.gov. Key strategies include:

Precursor Supply Enhancement: A common rate-limiting step in polyketide and fatty acid biosynthesis is the availability of malonyl-CoA frontiersin.org. Overexpressing enzymes like acetyl-CoA carboxylase (ACC) can increase the intracellular pool of this critical building block, potentially boosting the yield of derived products frontiersin.org.

Heterologous Pathway Expression: Polyketide synthases (PKSs) are large, multi-domain enzymes responsible for building complex molecules from simple precursors lbl.gov. By introducing PKS genes from plants or other fungi into a microbial host, it is possible to produce novel polyketides. Engineering Type I or Type III PKSs could theoretically be tailored to produce specific hexaketide-derived molecules like oxohexenoic acids lbl.govfrontiersin.org.

Pathway Redirection: In organisms that naturally degrade steroids or aromatic compounds, genetic engineering could be used to truncate the native degradation pathways. By knocking out genes downstream of the formation of an oxohexenoic acid intermediate, it may be possible to cause this compound to accumulate and be secreted by the cell.

These metabolic engineering approaches offer a versatile toolkit for creating microbial cell factories capable of producing a wide range of chemicals that are not native to the host organism nih.gov.

Metabolic Roles and Biochemical Degradation Pathways

Intermediary Metabolism of Oxoenoic Acids

2-Oxohex-5-enoic acid and related oxoenoic acids are significant intermediates in various catabolic pathways, particularly in microorganisms. Their formation and subsequent transformation are critical steps in the breakdown of complex organic molecules, including aromatic compounds and steroids. These pathways funnel diverse substrates into central metabolism, allowing organisms to utilize them as sources of carbon and energy.

The microbial degradation of aromatic compounds is a fundamental biogeochemical process. One of the principal strategies employed by bacteria for this purpose is the meta-cleavage pathway, which catabolizes catechols and substituted catechols. In this pathway, the aromatic ring is cleaved by extradiol (meta) dioxygenases, leading to the formation of linear, unsaturated aliphatic acids. researchgate.net

The process begins when an enzyme, such as catechol 2,3-dioxygenase, incorporates molecular oxygen to break a carbon-carbon bond in the catechol ring, producing a 2-hydroxymuconic semialdehyde or a substituted derivative. This intermediate is then further metabolized. For instance, in some pathways, the semialdehyde is oxidized to an oxoenoic acid. While specific pathways can vary between organisms and substrates, related compounds like 2-oxohex-4-enoic acid have been identified as metabolites in the bacterial degradation of compounds like 4-methylcatechol (B155104). The general enzymatic logic involves the conversion of ring-cleavage products into smaller compounds, such as pyruvate (B1213749) and acetaldehyde (B116499), which can then enter central metabolic cycles like the TCA cycle. researchgate.net

| Enzyme | Substrate | Product | Pathway Role |

|---|---|---|---|

| Catechol 2,3-dioxygenase | Catechol | 2-Hydroxymuconic semialdehyde | Aromatic ring cleavage |

| 2-Hydroxymuconic semialdehyde dehydrogenase | 2-Hydroxymuconic semialdehyde | 4-Oxalocrotonate (enol form) | Oxidation of the aldehyde |

| 4-Oxalocrotonate decarboxylase | 4-Oxalocrotonate (keto form) | 2-Hydroxypent-2,4-dienoate | Decarboxylation |

| 2-Oxopent-4-enoate (B1242333) hydratase | 2-Hydroxypent-2,4-dienoate | 4-Hydroxy-2-oxovalerate | Hydration |

Oxoenoic acids are also key intermediates in the bacterial degradation of steroids. For example, the catabolism of testosterone (B1683101) by bacteria like Comamonas testosteroni involves the cleavage of the steroid rings. researchgate.net The degradation pathway can yield (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. researchgate.net This C6 unsaturated acid is structurally related to this compound. This intermediate is then acted upon by a hydratase, TesE, which converts it to 4-hydroxy-2-oxohexanoic acid. researchgate.netresearchgate.netnih.gov This product is subsequently cleaved by an aldolase (B8822740), TesG, yielding pyruvate and propionaldehyde (B47417), which are then funneled into central metabolism. nih.gov

The metabolic pathways for other complex molecules also involve oxo acid intermediates.

Tryptophan Degradation: The essential amino acid tryptophan is primarily metabolized through the kynurenine (B1673888) pathway, which accounts for over 95% of its degradation. nih.gov The first stable product in this pathway is N-formylkynurenine, which is rapidly converted to kynurenine. nih.gov Kynurenine is itself an oxo acid (2-amino-4-(2-aminophenyl)-4-oxobutanoic acid) and serves as a central branch point for the synthesis of various bioactive compounds. nih.govnih.gov This highlights the role of oxo acids as key intermediates in amino acid catabolism.

Dioxin Degradation: The biodegradation of dioxins and related compounds, such as dibenzofurans, by microorganisms involves oxidative pathways. neptjournal.comresearchgate.net Certain bacteria employ angular dioxygenation to attack the stable ether bridge. researchgate.netkarger.com This can lead to the formation of complex oxoenoic acids. For example, the degradation of dibenzofuran (B1670420) can produce intermediates such as 4-[2-(3-hydroxy)benzofuranyl]-2-oxobut-3-enoic acid and 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoic acid. researchgate.net These intermediates are then further processed to ultimately break down the complex aromatic structure.

Sequential Enzymatic Transformations

The catabolism of this compound and its relatives involves a series of precise enzymatic reactions. These transformations modify the carbon skeleton, add functional groups, and prepare the molecule for cleavage into smaller, metabolically accessible units.

A common enzymatic reaction in the degradation of unsaturated keto acids is hydration, where a water molecule is added across a carbon-carbon double bond. This step is crucial for preparing the molecule for subsequent aldol (B89426) cleavage. In the testosterone degradation pathway of Comamonas testosteroni, the enzyme TesE, a hydratase, catalyzes the conversion of 2-hydroxyhexa-2,4-dienoic acid into 4-hydroxy-2-oxohexanoate (B1245416). researchgate.netnih.gov This reaction introduces a hydroxyl group, which is essential for the subsequent action of the aldolase TesG. nih.gov Similar hydration reactions are catalyzed by enzymes like 2-oxopent-4-enoate hydratase in catechol degradation pathways.

Tautomerization, the interconversion between constitutional isomers, is a fundamental process in the metabolism of keto acids. libretexts.org Specifically, keto-enol tautomerism, the equilibrium between a keto form and an enol form, is critical for the activity of certain enzymes. libretexts.orgresearchgate.net The enzyme and its substrate must have the correct tautomeric form for binding and catalysis to occur. In some metabolic pathways, the enol form is the actual substrate for an enzyme, not the keto form. For instance, in the meta-cleavage pathway, the product of 4-oxalocrotonate decarboxylase is 2-hydroxypent-2,4-dienoate (the enol form), and the subsequent hydratase acts specifically on this enol tautomer. The interconversion between these forms can occur spontaneously but is often facilitated by enzymes to ensure metabolic efficiency. This dynamic equilibrium between keto and enol states is a key regulatory feature in the sequential transformation of these oxoenoic acid intermediates.

Aldol Fission Reactions

A critical step in the meta-cleavage pathway is a retro-aldol or aldol fission reaction that breaks a carbon-carbon bond in the aliphatic intermediate derived from the initial aromatic ring cleavage. This reaction is catalyzed by a specific class of enzymes known as aldolases. For intermediates structurally similar to this compound, such as 4-hydroxy-2-oxohexanoate (HOHA), the key enzyme is a 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39) or a related enzyme with broader substrate specificity wikipedia.orguniprot.org.

This enzyme belongs to the family of lyases and specifically cleaves oxo-acids wikipedia.org. The reaction involves the cleavage of the C-C bond between the third and fourth carbon atoms, yielding two smaller, metabolically accessible molecules: pyruvate and an aldehyde uniprot.org. For example, the BphI enzyme from Burkholderia xenovorans LB400, a 4-hydroxy-2-oxovalerate aldolase, has been shown to efficiently catalyze the fission of 4-hydroxy-2-oxohexanoate into pyruvate and propionaldehyde wikipedia.org. Similarly, the aldolase from Thermus thermophilus also acts on HOHA to produce the same products uniprot.org.

These aldolases are often metal-dependent, requiring divalent cations like Mn2+ for maximal activity, and can be allosterically activated by molecules such as NADH uniprot.orggenome.jp. The products of this fission are pivotal as they represent the entry points into central metabolic pathways.

| Enzyme Family | EC Number | Substrate Example | Products | Organism Example |

| 4-hydroxy-2-oxovalerate aldolase | 4.1.3.39 | (S)-4-hydroxy-2-oxopentanoate | Pyruvate + Acetaldehyde | Pseudomonas putida |

| 4-hydroxy-2-oxovalerate aldolase | 4.1.3.39 | (S)-4-hydroxy-2-oxohexanoate | Pyruvate + Propanal | Burkholderia xenovorans, Thermus thermophilus |

Oxidative Decarboxylation and Hydrolytic Cleavage

The aldehyde product is highly reactive and often channeled directly to the next enzyme to prevent accumulation and potential toxicity uniprot.org. This next step is an oxidation reaction, not a decarboxylation. An aldehyde dehydrogenase, which is often physically associated with the aldolase in a bifunctional complex, catalyzes the oxidation of the aldehyde (e.g., acetaldehyde or propionaldehyde) to its corresponding acyl-CoA derivative (e.g., acetyl-CoA or propionyl-CoA) wikipedia.orgebi.ac.uk. This oxidative step typically utilizes NAD+ as an electron acceptor, generating NADH nih.gov.

The other product, pyruvate, does not undergo hydrolytic cleavage. Instead, it is a key metabolic intermediate that is directly funneled into central metabolism, most notably through its own oxidative decarboxylation to acetyl-CoA by the pyruvate dehydrogenase complex nih.gov.

| Aldol Fission Product | Subsequent Reaction | Enzyme | Resulting Metabolite |

| Acetaldehyde / Propanal | Oxidation | Aldehyde Dehydrogenase | Acetyl-CoA / Propionyl-CoA |

| Pyruvate | Oxidative Decarboxylation | Pyruvate Dehydrogenase Complex | Acetyl-CoA |

Linkages to Core Metabolic Networks (e.g., Citric Acid Cycle Intermediates)

The ultimate goal of catabolic pathways is to convert complex organic molecules into a few central intermediates that can be utilized for energy production or biosynthesis. The degradation pathway involving this compound and its analogs provides a direct link to the citric acid cycle, which is the final common pathway for the oxidation of fuel molecules nih.gov.

The linkages are established through the final products of the degradation pathway:

Pyruvate : As a direct product of the aldol fission reaction, pyruvate is one of the most crucial intermediates in metabolism. It can be converted by the pyruvate dehydrogenase complex into acetyl-CoA, which then condenses with oxaloacetate to enter the citric acid cycle libretexts.org.

Acetyl-CoA : This molecule is generated from two sources in this pathway. First, it is the product of the oxidative decarboxylation of pyruvate. Second, it is formed by the oxidation of acetaldehyde, one of the possible products of the aldolase reaction ebi.ac.uknih.gov. Acetyl-CoA is the primary fuel for the citric acid cycle.

Propionyl-CoA : When the substrate for the aldolase is a six-carbon chain like 4-hydroxy-2-oxohexanoate, the resulting aldehyde is propionaldehyde, which is oxidized to propionyl-CoA. Propionyl-CoA can be converted in a series of steps to succinyl-CoA, another key intermediate of the citric acid cycle.

Through the generation of these intermediates, the carbon skeletons from aromatic compounds are completely oxidized to CO2, a process that generates reduced coenzymes (NADH and FADH2) youtube.com. These coenzymes, in turn, donate their electrons to the electron transport chain to drive the synthesis of ATP, the cell's main energy currency. This efficient funneling of diverse aromatic compounds into the central hub of metabolism underscores the metabolic versatility of microorganisms researchgate.netrsc.org.

| Degradation Product | Point of Entry into Central Metabolism | Metabolic Significance |

| Pyruvate | Converted to Acetyl-CoA | Major link between glycolysis and the citric acid cycle |

| Acetyl-CoA | Condenses with Oxaloacetate | Primary fuel for the citric acid cycle |

| Propionyl-CoA | Converted to Succinyl-CoA | Anaplerotic; replenishes citric acid cycle intermediates |

Enzymology and Mechanistic Elucidation

Characterization of Enzymes Acting on Oxohexenoic Acids

Enzymes that process oxohexenoic acids are typically part of multi-step catabolic pathways found in various bacteria. Key enzymes in these pathways include tautomerases, hydratases, and decarboxylases, which work in concert to modify the carbon skeleton of these unsaturated keto acids.

Purification and Molecular Weight Determination of Relevant Enzymes

The isolation and characterization of enzymes acting on oxohexenoic acids and their analogs have revealed important structural details. Techniques such as gel filtration and SDS-PAGE are commonly employed to purify these enzymes and determine their molecular weights and subunit compositions.

One of the most studied enzymes in this context is 4-oxalocrotonate tautomerase (4-OT). It is a remarkably small enzyme, with a monomer size of just 62 amino acid residues. wikipedia.org In solution, these monomers assemble into a homo-hexameric structure with a total molecular weight of approximately 41.9 kDa. wikipedia.orgrcsb.org Another key enzyme, 4-oxalocrotonate decarboxylase, which catalyzes the decarboxylation of a related compound, 2-oxo-3-hexenedioate, has also been purified and characterized. semanticscholar.org Vinylpyruvate hydratase (VPH), which acts on the product of the decarboxylase, often forms a complex with the decarboxylase in organisms like Pseudomonas putida. nih.govnih.gov

| Enzyme | Source Organism | Molecular Weight (Native) | Subunit Molecular Weight | Quaternary Structure |

|---|---|---|---|---|

| 4-Oxalocrotonate Tautomerase (4-OT) | Pseudomonas putida | ~41.9 kDa | ~7 kDa (62 residues) | Hexamer wikipedia.orgrcsb.orgnih.gov |

| 4-Oxalocrotonate Decarboxylase (4-OD) | Pseudomonas putida | - | - | Forms complex with VPH nih.gov |

| Vinylpyruvate Hydratase (VPH) | Pseudomonas putida | - | - | Forms complex with 4-OD nih.gov |

Substrate Specificity and Catalytic Efficiency Studies

Enzymes involved in oxohexenoic acid metabolism exhibit a range of substrate specificities. Catalytic efficiency, often expressed as kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. taylorandfrancis.comlibretexts.org

4-Oxalocrotonate tautomerase (4-OT) catalyzes the isomerization of 2-hydroxymuconate to 2-oxo-3-hexenedioate, a compound structurally related to 2-Oxohex-5-enoic acid. wikipedia.org Studies on homologous enzymes, such as 5-Carboxymethyl-2-hydroxymuconate isomerase (CHMI), show that while they share a common mechanism with 4-OT, they have distinct substrate preferences. nih.gov This specificity is determined by the architecture of the active site. nih.gov Vinylpyruvate hydratase (VPH) acts on 2-hydroxy-2,4-pentadienoate and its derivatives, demonstrating the capacity of these enzymes to handle varied substituents on the carbon chain. nih.govnih.gov

Influence of Cofactors and Metal Ions on Enzyme Activity

The activity of many enzymes in these pathways is dependent on the presence of specific cofactors or metal ions. nih.gov These non-protein components can play structural or direct catalytic roles.

For instance, 4-oxalocrotonate decarboxylase is a metal-dependent enzyme. semanticscholar.org Its catalytic activity relies on a divalent metal ion, which is crucial for the decarboxylation reaction. nih.gov Similarly, many aldolases and hydratases in related pathways require metal cofactors for their function. nih.gov In contrast, 4-oxalocrotonate tautomerase is a notable exception, as it does not require any metal ions or external cofactors for its catalytic activity. nih.gov Its mechanism relies solely on the functional groups of its amino acid residues. nih.gov

| Enzyme | Cofactor/Metal Ion Requirement | Role of Cofactor/Metal Ion |

|---|---|---|

| 4-Oxalocrotonate Tautomerase (4-OT) | None | N/A nih.gov |

| 4-Oxalocrotonate Decarboxylase (4-OD) | Divalent metal ions (e.g., Mg²⁺, Mn²⁺) | Catalysis of decarboxylation semanticscholar.orgnih.gov |

| Vinylpyruvate Hydratase (VPH) | - | - |

Detailed Enzymatic Reaction Mechanisms

The enzymatic reactions that transform oxohexenoic acids involve intricate chemical mechanisms, often characterized by high stereospecificity and unique catalytic strategies.

Stereospecificity of Hydratase Reactions

Hydratases, such as vinylpyruvate hydratase (VPH), catalyze the addition of water across a double bond. These reactions are typically highly stereospecific. VPH converts 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate. nih.govnih.gov Studies using deuterated water (D₂O) have shown that a deuteron (B1233211) is incorporated stereospecifically at both the C-3 and C-5 positions of the product. nih.gov This outcome suggests a mechanism involving the ketonization of a dienol intermediate to an α,β-unsaturated ketone, followed by the conjugate addition of water. nih.gov This precise control over stereochemistry is a hallmark of enzymatic catalysis and ensures the formation of a specific biologically active isomer.

Mechanistic Aspects of Tautomerase Activity

Tautomerases catalyze the isomerization of ketones and enols. 4-Oxalocrotonate tautomerase (4-OT) provides a fascinating case study in enzyme mechanics. It catalyzes the ketonization of 2-hydroxymuconate, a dienol, to an α,β-unsaturated ketone. wikipedia.orgacs.org

The mechanism is notable for using the N-terminal proline residue (Pro-1) as the catalytic base. nih.gov This proline has an unusually low pKa of approximately 6.4, allowing it to function as a general base at physiological pH. nih.gov The reaction is believed to proceed via a "one-base" mechanism where Pro-1 abstracts a proton from the hydroxyl group of the substrate, and Arg-39 acts as a general acid catalyst to protonate the carbon, facilitated by an ordered water molecule. nih.govnih.gov The hydrophobic environment of the active site, maintained by residues like Phe-50, is crucial for lowering the pKa of Pro-1 and creating a favorable environment for catalysis. nih.gov This elegant mechanism allows 4-OT to achieve significant rate enhancements without the need for metal ions or complex cofactors.

Active Site Characterization and Protein Structure Analysis (e.g., X-ray crystallography, NMR)

The detailed understanding of the mechanisms described above is largely derived from structural and biochemical studies of the enzymes involved. X-ray crystallography has been instrumental in revealing the three-dimensional structures of these enzymes, providing snapshots of their active sites and allowing for the identification of key catalytic residues. While specific NMR studies on the active sites of these particular enzymes are not extensively documented in the literature, ¹H NMR has been used to characterize the substrate of 2-hydroxymuconate-semialdehyde hydrolase, confirming its open-chain and cyclic hemiacetal forms in solution.

4-hydroxy-2-oxovalerate aldolase (B8822740): The crystal structure of a bifunctional aldolase-dehydrogenase complex from Pseudomonas sp. has been determined at high resolution. This structure reveals that the aldolase, also known as DmpG, has a canonical TIM-barrel fold with a C-terminal extension that forms a funnel leading to the active site. The active site contains a divalent metal ion, modeled as Mn²⁺, which is coordinated by several residues. In the crystal structure with a bound oxalate (B1200264) ligand, the positions of the metal ion and key water molecules suggest a model for substrate binding where the 4-hydroxy-2-ketovalerate is positioned for catalysis. The active site is located at the interface of two adjacent subunits of the hexameric enzyme.

2-hydroxymuconate-semialdehyde hydrolase (HMSH): As of late 2007, ten crystal structures for this class of enzymes have been solved. These structures have been crucial in identifying the catalytic triad (B1167595) (Ser, Asp, His) characteristic of serine hydrolases. For instance, in the enzyme from Pseudomonas putida (XylF), site-directed mutagenesis studies have confirmed the functional roles of Ser107, Asp228, and His256 as the catalytic triad.

The following table summarizes key structural and mechanistic information for enzymes involved in the metabolism of this compound and related compounds in the catechol meta-cleavage pathway.

| Enzyme | EC Number | Function | Proposed Mechanism | Key Active Site Residues | PDB Accession Codes (Examples) |

| 4-hydroxy-2-oxovalerate aldolase | 4.1.3.39 | Retro-aldol cleavage of (S)-4-hydroxy-2-oxopentanoate | Metal-dependent (Class II) aldol (B89426) cleavage | His21, Tyr291, Divalent metal ion (e.g., Mn²⁺) | 1IUN, 1IUO, 1IUP |

| 2-hydroxymuconate-semialdehyde hydrolase | 3.7.1.9 | Hydrolysis of 2-hydroxymuconate semialdehyde | Serine hydrolase with a catalytic triad | Ser107, Asp228, His256 (in XylF) | 1UK6, 1UK7, 1UK8, 1UK9, 1UKA, 1UKB, 2D0D |

| 4-oxalocrotonate decarboxylase | 4.1.1.77 | Decarboxylation of 4-oxalocrotonate | Metal-assisted decarboxylation of a vinylogous β-keto acid | Lys64, Lys72, Ser164, Glu109, Glu111, Glu142 | Not explicitly provided in the search results |

Biological Significance and Potential Research Applications

Role as Biochemical Markers and Intermediates in Metabolic Studies

Currently, there is limited direct scientific literature identifying 2-Oxohex-5-enoic acid as a significant biochemical marker or a key intermediate in major metabolic pathways. While the broader family of oxohexenoic acids can be found as structural motifs in various biologically active molecules, the specific role of the 2-oxo-5-enoic isomer in metabolic studies is not well-documented in available research. These compounds are recognized as versatile intermediates in organic synthesis, which allows for the creation of more complex molecules with potential biological activities. The reactivity of this compound is largely determined by its α-keto acid functional group.

Investigations into Biological Activities of Derivatives and Analogs

Research has been more fruitful in the investigation of the biological activities of derivatives and analogs of this compound. By modifying the core structure, scientists have developed compounds with a range of pharmacological properties.

Anti-inflammatory Activity

Derivatives of this compound, specifically 6-aryl-4-oxohex-5-enoic acids, have been synthesized and evaluated for their anti-inflammatory effects. These compounds were tested in models used for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) nih.govbenthamdirect.com. One particular study involved the synthesis of a series of 6-aryl-4-oxohex-5-enoic acids and tested their effects on arachidonic acid metabolism in vitro and their in vivo activity using the carrageenan-induced rat paw edema test nih.govbenthamdirect.com. One of the synthesized compounds, referred to as IIe in the study, demonstrated higher in vivo anti-inflammatory activity than the established NSAID, fenbufen, when administered at the same dose nih.govbenthamdirect.com.

Analgesic Effects

The derivatives of this compound that have been studied for their anti-inflammatory properties are evaluated as non-steroidal anti-inflammatory drugs (NSAIDs) nih.govbenthamdirect.com. A key characteristic of NSAIDs is their dual action as both anti-inflammatory and analgesic (pain-relieving) agents. Therefore, the 6-aryl-4-oxohex-5-enoic acid derivatives, being investigated as NSAIDs, are also explored for their potential analgesic effects.

Antimicrobial and Antibacterial Properties

The antimicrobial and antibacterial potential of compounds structurally related to this compound has been an area of research. For instance, (E)-4-Oxonon-2-enoic acid, an analog, was isolated from the mycelium of Streptomyces olevaceus. This compound has demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus ATCC 11632. The general class of 4-oxo-2-enoic acids and their derivatives are recognized for their biological activity.

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of this compound derivatives against cancer cells has been a significant area of investigation. A study focusing on (E)-6-(4-substituted phenyl)-4-oxohex-5-enoic acids revealed their ability to inhibit the growth of various human cancer cell lines.

One derivative, in particular, demonstrated notable inhibitory activity against the NCI Non-Small Cell Lung A549/ATCC and NCI-H460 cancer cell lines, with inhibition rates of 68% and 66%, respectively. Furthermore, several compounds from this series exhibited potent cytotoxic activity against the HepG2 human cancer cell line. The half-maximal inhibitory concentration (IC50) values for the most active of these compounds ranged from 2.27 to 10.71 μM.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| (E)-6-(4-chlorophenyl)-4-oxohex-5-enoic acid | HepG2 | 2.27 |

| (E)-6-(4-fluorophenyl)-4-oxohex-5-enoic acid | HepG2 | 10.71 |

Histone Deacetylase (HDAC) Inhibition Studies

The same series of (E)-6-(4-substituted phenyl)-4-oxohex-5-enoic acid derivatives that showed cytotoxic effects were also evaluated for their potential to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression and are considered important targets in cancer therapy. The study indicated that the cytotoxic activity of these compounds against the HepG2 cancer cell line, which is known to overexpress HDAC, is linked to their HDAC inhibitory potential. Selected compounds from the series were tested against various histone deacetylase isoforms (HDAC1-11).

Applications in Bioorthogonal Chemical Biology

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The unique functional groups of this compound make it a potential candidate for such applications.

A key application of bioorthogonal chemistry is metabolic labeling, where a modified metabolite is introduced into a cell and incorporated into biomolecules. The modification, or "chemical handle," allows for subsequent detection and visualization.

This compound, being a carboxylic acid, can be a substrate for acyl-CoA synthetases, enzymes that activate fatty acids by converting them to their corresponding acyl-CoA thioesters. Once converted to 2-oxo-5-hexenoyl-CoA, this molecule can potentially be utilized by various enzymes involved in lipid metabolism and protein acylation.

The terminal alkene or the ketone group on this compound can serve as a bioorthogonal handle. For instance, the ketone group is a bioorthogonal reporter that can react with specific probes, although it is less reactive than an aldehyde. This allows for the "tagging" of molecules that have incorporated the 2-oxohexenoyl moiety. This strategy enables the profiling of acyl-CoA metabolism and the identification of proteins that are modified by this particular acyl group.

Advanced Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation Techniques

Structural elucidation relies on methods that probe the molecular structure at the atomic level, mapping the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Oxohex-5-enoic acid is expected to show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. The three protons of the terminal vinyl group will produce a complex multiplet system between 5.0 and 6.0 ppm. The protons on the carbons adjacent to the carbonyl groups (C3 and C4) would be deshielded and are expected to appear as multiplets in the 2.5-3.2 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbon atoms of the two carbonyl groups (C1 carboxylic acid and C2 ketone) are expected to have the most downfield shifts, appearing above 170 ppm. The sp² hybridized carbons of the terminal double bond (C5 and C6) would resonate in the 115-140 ppm region. The remaining sp³ hybridized methylene (B1212753) carbons (C3 and C4) would appear further upfield.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. A COSY spectrum would reveal proton-proton coupling relationships, for instance, confirming the connectivity between the protons on C3, C4, and C5. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

Predicted NMR Data for this compound

| Technique | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | -COOH | > 10.0 | Broad Singlet | Exchangeable proton, shift is concentration dependent. |

| H-5 | 5.7 - 5.9 | Multiplet (ddt) | Coupled to H-6 (cis/trans) and H-4. | |

| H-6 | 5.0 - 5.2 | Multiplet | Two diastereotopic protons, complex splitting. | |

| H-3 | 2.9 - 3.2 | Triplet | Coupled to protons on C4. | |

| H-4 | 2.6 - 2.8 | Multiplet | Coupled to protons on C3 and C5. | |

| ¹³C NMR | C-1 (-COOH) | 170 - 175 | - | Carboxylic acid carbonyl. |

| C-2 (C=O) | 195 - 205 | - | Ketone carbonyl. | |

| C-5 (=CH-) | 135 - 138 | - | Alkene methine carbon. | |

| C-6 (=CH₂) | 116 - 119 | - | Alkene methylene carbon. | |

| C-3 (-CH₂-) | 35 - 40 | - | Methylene adjacent to ketone. | |

| C-4 (-CH₂-) | 28 - 33 | - | Methylene adjacent to C3 and C5. |

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is critical for determining the precise molecular formula of this compound. With a chemical formula of C₆H₈O₃, the expected exact mass would be calculated and compared against the experimental value to confirm its elemental composition with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxylic acid, direct analysis by GC-MS is challenging. Derivatization, such as conversion to a more volatile methyl or silyl (B83357) ester, is typically required. The resulting mass spectrum would show a molecular ion peak corresponding to the derivative, and fragmentation patterns would likely involve cleavage alpha to the carbonyl groups and loss of the ester moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for the analysis of this compound as it can be analyzed directly from solution. Using electrospray ionization (ESI), the compound would typically be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Tandem MS (MS/MS) experiments on these parent ions would induce fragmentation, helping to confirm the structure. Common fragments would result from the loss of water (H₂O) and carbon dioxide (CO₂).

Fast Atom Bombardment-Mass Spectrometry (FAB-MS): While largely superseded by ESI and MALDI, FAB-MS could also be used to analyze this compound. The compound would be mixed in a liquid matrix (like glycerol) and bombarded with high-energy atoms, typically yielding protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with some fragmentation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing bond vibrations at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid functional group will give rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching bands are expected: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the α-keto group, typically around 1715-1730 cm⁻¹. These two carbonyl peaks may overlap to form a broad, strong absorption. The terminal alkene will produce a C=C stretching absorption around 1640 cm⁻¹, a vinylic =C-H stretch just above 3000 cm⁻¹, and characteristic out-of-plane bending vibrations for the =CH₂ group around 910 and 990 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Ketone & Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp (may be broad if overlapped) |

| Alkene | =C-H Stretch | 3010 - 3095 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Medium |

| Alkene | C=C Stretch | 1640 - 1650 | Medium |

| Alkene | =C-H Bend | 910 & 990 | Strong |

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. This compound contains two key chromophores: the carbon-carbon double bond and the two carbonyl groups. The isolated C=C bond is expected to have a π→π* transition at a wavelength below 200 nm. The carbonyl groups exhibit two types of transitions: a lower-energy, weaker n→π* transition and a higher-energy, stronger π→π* transition. For the α-keto acid moiety, the n→π* transition is expected to appear at a longer wavelength, potentially in the 300-340 nm range, which is characteristic for this functional group. A more intense π→π* transition for the carbonyl groups would be observed at a shorter wavelength, likely around 200-220 nm.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for isolating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile organic compounds like this compound. nih.gov A reversed-phase HPLC method is most commonly employed for α-keto acids. tandfonline.comrsc.org In this setup, the compound is separated on a nonpolar stationary phase (such as C18) using a polar mobile phase. The mobile phase typically consists of an aqueous buffer (often acidified with formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is usually achieved with a UV-Vis detector set to a wavelength where the compound absorbs, such as the λmax of one of its π→π* or n→π* transitions. The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment. rsc.orgnih.gov

Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis at ~210 nm (for π→π) or ~320 nm (for n→π) |

| Injection Volume | 5 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Following an extensive search of scientific literature, no specific applications of Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound were found. While UPLC is a powerful and widely used technique for the separation and quantification of organic molecules, offering advantages in speed, resolution, and sensitivity over traditional HPLC, its direct application to this compound has not been documented in the available research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization

Detailed research findings on the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the specific characterization of this compound or its direct products are not available in the public domain based on a comprehensive search. GC-MS is a standard method for identifying volatile and semi-volatile organic compounds, often requiring derivatization for polar molecules like carboxylic acids to increase their volatility. However, no studies detailing specific derivatization protocols, retention indices, or mass fragmentation patterns for this compound could be located.

Computational Chemistry in Spectroscopic Analysis

Density Functional Theory (DFT) Calculations for Spectral Prediction and Conformational Analysis

A thorough review of computational chemistry literature yielded no specific studies that have applied Density Functional Theory (DFT) calculations to this compound for spectral prediction or conformational analysis. DFT is a robust method for modeling molecular structures, predicting spectroscopic properties (such as IR, Raman, and NMR spectra), and exploring the potential energy surface to identify stable conformers. Despite its broad applicability in theoretical organic chemistry, published research specifically detailing the optimized geometry, predicted vibrational frequencies, or conformational landscape of this compound is not available.

Computational Chemistry and Rational Design Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.menih.gov The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. fiveable.me These models are used to predict the activity of new or untested compounds, thereby saving time and resources in drug discovery and development. nih.gov

A QSAR model is developed by first compiling a dataset of molecules with known activities. nih.gov Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can be categorized into several types, including constitutional (e.g., molecular weight), topological (e.g., branching indices), and quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For a hypothetical QSAR study on analogues of 2-Oxohex-5-enoic acid, a model could be developed to predict their inhibitory activity against a specific enzyme. The following table illustrates a potential QSAR model.

Table 1: Hypothetical QSAR Model for this compound Analogues

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted pIC₅₀ |

|---|---|---|---|---|

| This compound | 0.85 | 128.13 | 54.37 | 5.2 |

| Analogue 1 | 1.25 | 142.15 | 54.37 | 5.8 |

| Analogue 2 | 0.45 | 114.10 | 54.37 | 4.9 |

This table is interactive. You can sort the columns by clicking on the headers.

The predictive power of a QSAR model is assessed through validation metrics such as the leave-one-out cross-validation coefficient (Q²) and the correlation coefficient (R²) for an external test set. nih.govmdpi.com A robust QSAR model can guide the synthesis of new compounds with potentially higher activity.

Pharmacophore Model Generation for Activity Prediction

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers. figshare.com Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based). nih.gov

For this compound, a ligand-based pharmacophore model could be developed from a set of structurally related active compounds. The model would identify the common chemical features responsible for their biological effect. This model can then be used as a 3D query to screen large compound libraries to identify novel and structurally diverse molecules with the potential for similar activity. nih.gov

The key pharmacophoric features of this compound and its hypothetical active analogues might include:

Table 2: Potential Pharmacophoric Features of a this compound-Based Model

| Feature Type | Location in this compound |

|---|---|

| Hydrogen Bond Acceptor | Carboxylic acid oxygen, Ketone oxygen |

| Hydrogen Bond Donor | Carboxylic acid hydroxyl group |

| Hydrophobic/Aliphatic | Alkene and aliphatic chain |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. The process involves sampling a large number of possible conformations of the ligand within the target's binding site and scoring them based on their energetic favorability. semanticscholar.org

A molecular docking study of this compound would require a three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. The docking simulation would predict how this compound fits into the active site and which amino acid residues it interacts with. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.org The docking score provides an estimate of the binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -6.8 | Lys72, Asp184 | Hydrogen Bond, Electrostatic |

| Hypothetical Dehydrogenase B | -7.2 | Ser45, Trp220 | Hydrogen Bond, Hydrophobic |

This table is interactive. You can sort the columns by clicking on the headers.

These simulations can provide valuable insights into the mechanism of action and can guide the modification of the ligand to improve its binding affinity and selectivity.

Theoretical Investigations of Reactivity and Stereochemical Preferences

Theoretical chemistry, particularly quantum mechanics, can be used to investigate the intrinsic electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties that provide insights into the chemical behavior of this compound.

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, theoretical calculations can be used to model reaction mechanisms and predict the stereochemical outcomes of reactions involving chiral centers.

Table 4: Hypothetical Calculated Quantum Chemical Properties for this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

This table is interactive. You can sort the columns by clicking on the headers.

Such theoretical studies can help in understanding the molecule's stability, reactivity hotspots, and its preferences for certain reaction pathways, which is crucial for both understanding its biological role and planning its chemical synthesis.

Biotechnological and Industrial Applications

Utilization as a Building Block in Complex Organic Synthesis

2-Oxohex-5-enoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its value stems from the presence of multiple reactive sites that can be selectively targeted to build intricate molecular architectures. The α-keto acid moiety, in conjunction with the terminal alkene, allows for a variety of chemical transformations.

The family of oxohexenoic acids is recognized for its utility in creating diverse organic compounds, including heterocyclic structures. While specific, complex syntheses starting directly from this compound are not extensively detailed in readily available literature, the reactivity of its functional groups allows for its theoretical application in several key reaction types. For instance, the terminal double bond can undergo addition reactions, while the ketone and carboxylic acid groups can participate in condensations, reductions, and other modifications. The synthesis of related compounds, such as 6-aryl-4-oxohex-5-enoic acids, highlights the utility of the oxohexenoic acid scaffold in medicinal chemistry for developing compounds with potential biological activity. nih.gov The general class of organic building blocks, to which this compound belongs, is fundamental to medicinal chemistry, organic chemistry, and material science for the bottom-up assembly of molecular structures.

Potential in Bioremediation Strategies (implied by degradation studies)

The potential for this compound to be involved in bioremediation strategies is implied by studies on the bacterial degradation of aromatic compounds. Research has shown that related oxoenoic acids are metabolites in the microbial breakdown of catechols. Specifically, a study demonstrated that a Pseudomonas species converts the ring-fission product of 4-methylcatechol (B155104) into 2-oxohex-4-enoic acid, a structural isomer of this compound. nih.govnih.gov

This finding suggests that this compound could be an intermediate in the metabolic pathways of microorganisms that degrade certain environmental pollutants. The enzymatic machinery of these microbes is capable of processing such keto acids. Therefore, understanding the formation and subsequent degradation of this compound and its isomers is relevant for developing and optimizing bioremediation strategies for catechol-containing pollutants. The general process of microbial degradation of xenobiotic compounds often involves a series of enzymatic reactions that break down complex molecules into simpler, less harmful substances, and keto acids are common intermediates in these pathways.

Development of Catalysts for Chemical Transformations

The chemical structure of this compound presents multiple opportunities for catalytic transformations, driving research into the development of selective catalysts. The presence of both a carbon-carbon double bond and a carbonyl group allows for selective hydrogenation reactions. For example, palladium-on-carbon (Pd/C) catalysts are widely used for the hydrogenation of carbon-carbon multiple bonds. nih.gov In the case of this compound, a suitable catalyst could selectively reduce the terminal alkene to yield 2-oxohexanoic acid, or potentially reduce the ketone to a hydroxyl group, depending on the catalyst and reaction conditions. The development of catalysts for the hydrogenation of unsaturated polar and non-polar bonds is an active area of research. mdpi.com

Furthermore, the molecule can be a substrate for catalytic oxidation. The development of metal-based catalysts for the aerobic oxidation of biomass-derived molecules is a field of significant interest. mdpi.com Such catalysts could potentially be adapted to target the functional groups of this compound for specific oxidative transformations. The choice of catalyst and oxidant can direct the reaction towards different products, highlighting the importance of catalyst design in harnessing the synthetic potential of this molecule.

Future Research Directions and Emerging Paradigms

Elucidation of Novel Metabolic Pathways Involving Oxohexenoic Acids

A fundamental gap in our current knowledge is a comprehensive understanding of the metabolic pathways that synthesize and degrade oxohexenoic acids in various organisms. While pathways for related compounds like hexanoic acid have been explored, those specific to its oxo- and unsaturated derivatives are largely uncharted. Future research will focus on identifying and characterizing these novel metabolic routes.

Key research thrusts will include:

Exploring Modified Beta-Oxidation and Fatty Acid Synthesis Routes: Investigations into the metabolism of related compounds, such as 2-ethylhexanoic acid, have pointed towards beta-oxidation as a major catabolic pathway. nih.gov Future studies will likely investigate whether modified or reverse beta-oxidation pathways are involved in the anabolism of oxohexenoic acids. For instance, research into hexanoic acid production in engineered yeast has involved constructing pathways that utilize acetyl-CoA chain elongation, a process that could be a foundation for producing more complex C6 carboxylic acids. nih.gov

Genomic and Isotopic Tracer Analysis: The use of genome-scale metabolic models, combined with isotopic labeling studies (e.g., using ¹³C-labeled precursors), will be critical for tracing the flow of carbon through cellular systems to identify intermediates and fluxes related to oxohexenoic acid metabolism. researchgate.net This approach can reveal previously unknown enzymatic reactions and connections to central metabolism.

Discovery in Diverse Organisms: Archaea and other extremophiles are known to harbor unique metabolic pathways that differ from classical routes found in bacteria and eukaryotes. nih.gov Systematic exploration of these organisms may uncover entirely new enzymatic strategies for the synthesis of specialty fatty acids and their derivatives.

Discovery and Engineering of New Enzymes with Desired Specificities

The biocatalytic production of oxohexenoic acids and their derivatives offers a promising alternative to traditional chemical synthesis, providing advantages in sustainability and stereoselectivity. This requires a robust toolbox of enzymes with tailored specificities and activities.

Future paradigms in this area include:

Natural Enzyme Discovery: Mining microbial genomes and metagenomic libraries for novel enzymes remains a fruitful approach. For example, an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. was identified and used for the efficient production of 6-oxohexanoic acid from 6-aminohexanoic acid, demonstrating the potential of discovering new biocatalysts for related molecules. nih.govtandfonline.com

Rational and Semi-Rational Enzyme Engineering: A deep understanding of enzyme structure and mechanism allows for targeted modifications to alter substrate specificity and improve catalytic efficiency. au.dk This approach involves using computational structural biology to predict the effects of specific amino acid substitutions.

Directed Evolution and Computational Design: For enzymes where structural information is limited or for creating entirely new functions, directed evolution provides a powerful tool. This process mimics natural selection in the laboratory through iterative rounds of gene mutagenesis and screening. tudelft.nl Ambitious projects are already underway to engineer enzymes for novel reactions on related backbones, such as the synthesis of 6-aminohex-2-enoic acid from lysine, which involves intermediates like 6-amino-2-oxohexanoic acid. chalmers.se These projects combine computational approaches with methods like saturation mutagenesis and DNA shuffling to generate and select for mutant enzymes with the desired catalytic abilities. chalmers.se

| Enzyme Engineering Strategy | Description | Example Application Area |

| Rational Design | Uses detailed knowledge of an enzyme's structure and mechanism to make targeted mutations to alter its function. | Modifying the active site of a known fatty acid synthase to accept a different substrate for producing a specific oxohexenoic acid isomer. |

| Directed Evolution | Involves creating a large library of enzyme variants through random mutagenesis and selecting for those with improved or novel activity. | Evolving an existing oxidase to increase its catalytic efficiency and stability for the industrial-scale production of 2-oxohex-5-enoic acid. |

| Computational Biology | Employs computer modeling and simulation to predict the effects of mutations and guide the engineering process. | Assisting in the generation and selection of mutant enzyme variants potentially able to catalyze desired reactions on oxohexanoic acid precursors. chalmers.se |

Advanced Synthetic Methodologies for Enantiopure Oxohexenoic Acids

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure oxohexenoic acids is crucial for pharmacological studies and other applications. While the synthesis of related C6 acids like hex-5-ynoic acid has been established, achieving high enantiopurity for multifunctional oxohexenoic acids presents a significant challenge. researchgate.net

Emerging strategies in this field will likely mirror advances in the broader field of asymmetric synthesis:

Transition Metal Catalysis: The use of chiral transition metal complexes (e.g., based on palladium, nickel, or copper) to catalyze enantioselective reactions is a powerful strategy. These methods could be applied to the asymmetric arylation or acylation of precursor molecules to generate chiral centers with high precision. semanticscholar.org

Organocatalysis: Chiral small organic molecules can act as catalysts for a wide range of transformations. This approach avoids the use of metals and can provide access to enantiopure products through mechanisms like asymmetric enolate functionalization.

Biocatalysis and Chemoenzymatic Synthesis: Utilizing isolated enzymes or whole-cell systems to perform key stereoselective steps within a synthetic route is an increasingly popular and sustainable approach. rsc.org A chemoenzymatic strategy could involve a chemical synthesis to build the carbon backbone, followed by an enzymatic reduction or oxidation to create the desired chiral center.

Multicomponent Reactions: Asymmetric multicomponent reactions, where three or more reactants are combined in a single step to form a complex product with high stereocontrol, offer a highly efficient route to chiral molecules. sioc-journal.cn Developing such a reaction for oxohexenoic acid derivatives could significantly streamline their synthesis.

Comprehensive Biological Profiling and Therapeutic Potential of Derivatives

The structural backbone of this compound, featuring a keto group, a carboxylic acid, and a terminal double bond, is a versatile scaffold for chemical modification. Creating derivatives and screening them for biological activity is a well-established strategy in drug discovery. mdpi.com

Future research will focus on:

Synthesis of Diverse Derivative Libraries: Systematically modifying the oxohexenoic acid structure to generate libraries of amides, esters, and more complex derivatives. A notable example is the synthesis of 6-aryl-4-oxohex-5-enoic acids, which were designed and tested for anti-inflammatory properties by evaluating their effects on arachidonic acid metabolism. nih.govresearchgate.net